![molecular formula C20H14ClF3N4O4 B048830 4-[4-[[4-氯-3-(三氟甲基)苯基]氨基甲酰氨基]苯氧基]-1-氧化吡啶-1-鎓-2-甲酰胺 CAS No. 583840-04-4](/img/structure/B48830.png)

4-[4-[[4-氯-3-(三氟甲基)苯基]氨基甲酰氨基]苯氧基]-1-氧化吡啶-1-鎓-2-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

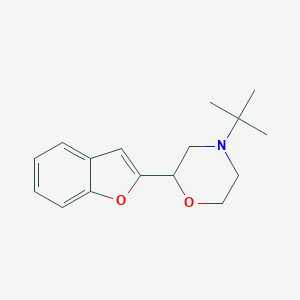

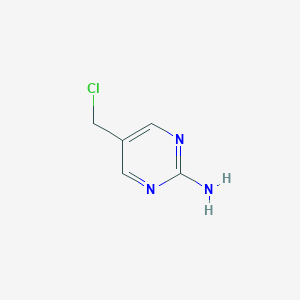

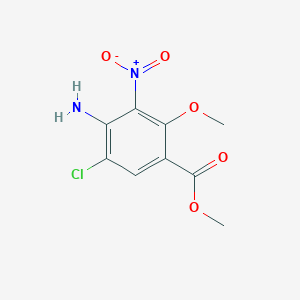

4-[4-[[4-Chloro-3-(trifluoromethyl)phenyl]carbamoylamino]phenoxy]-1-oxidopyridin-1-ium-2-carboxamide, also known as 4-[4-[[4-Chloro-3-(trifluoromethyl)phenyl]carbamoylamino]phenoxy]-1-oxidopyridin-1-ium-2-carboxamide, is a useful research compound. Its molecular formula is C20H14ClF3N4O4 and its molecular weight is 466.8 g/mol. The purity is usually 95%.

BenchChem offers high-quality 4-[4-[[4-Chloro-3-(trifluoromethyl)phenyl]carbamoylamino]phenoxy]-1-oxidopyridin-1-ium-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[4-[[4-Chloro-3-(trifluoromethyl)phenyl]carbamoylamino]phenoxy]-1-oxidopyridin-1-ium-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

癌症治疗:联合治疗

BAY-68-7769: 已被研究作为与其他化疗药物联合治疗的一部分。 例如,它已与达卡巴嗪联合用于晚期实体瘤患者,以研究药代动力学相互作用 。该研究旨在了解BAY-68-7769如何影响达卡巴嗪及其代谢物的药代动力学,这可能导致优化给药方案以改善治疗效果。

癌症患者的心血管安全性

BAY-68-7769的心血管安全性概况备受关注,尤其是在接受治疗的晚期癌症患者中。 已经进行了研究以评估BAY-68-7769对心血管参数的影响,如左心室射血分数、QT/QTc间期、心率和血压 。这对于评估癌症治疗期间发生心脏不良事件的风险至关重要。

葡萄糖转运蛋白1型(GLUT1)的拮抗剂

BAY-68-7769: 已被确定为GLUT1受体的拮抗剂,该受体在有氧糖酵解中发挥作用,有氧糖酵解是与肝细胞癌(HCC)相关的过程。 用BAY-68-7769靶向GLUT1可能潜在地抑制肿瘤细胞增殖、耐药性和转移 。

合成和化学加工

该化合物一直是关于其合成和加工的研究主题。 研究详细介绍了BAY-68-7769的制备方法,包括反应条件以及使用特定试剂来实现所需的化学结构 。这些信息对于该化合物的规模化生产和药物应用至关重要。

抑制肿瘤细胞增殖和血管生成

BAY-68-7769: 作用于细胞表面酪氨酸激酶受体和随后参与肿瘤细胞增殖和血管生成的细胞内激酶 。通过抑制这些途径,该化合物可用于预防各种癌症的生长和扩散。

FDA批准的含三氟甲基的药物

作为一种含三氟甲基的化合物,BAY-68-7769属于FDA批准的一类更广泛的药物,这些药物表现出多种药理活性。 三氟甲基是许多药物中常见的药效团,它在BAY-68-7769中的存在表明其在各种治疗领域的潜在应用 。

作用机制

Target of Action

BAY-68-7769, also known as Sorafenib, is a multikinase inhibitor . It primarily targets Raf kinase , vascular endothelial growth factor receptors (VEGFR) , and platelet-derived growth factor receptors (PDGFR) . These targets play crucial roles in cell growth and angiogenesis, which are essential processes for tumor development and progression .

Mode of Action

BAY-68-7769 interacts with its targets by inhibiting their kinase activity . This inhibition disrupts the signaling pathways that these kinases are involved in, leading to a decrease in tumor cell proliferation and tumor vascularization .

Biochemical Pathways

The primary biochemical pathway affected by BAY-68-7769 is the RAS/RAF/MEK/ERK cascade pathway . This pathway is involved in cell proliferation and survival. By inhibiting Raf kinase, BAY-68-7769 disrupts this pathway, leading to decreased tumor cell proliferation .

Pharmacokinetics

The pharmacokinetic properties of BAY-68-7769, including its absorption, distribution, metabolism, and excretion (ADME), significantly impact its bioavailability . .

Result of Action

The molecular and cellular effects of BAY-68-7769’s action include decreased glucose uptake and prolonged proliferation of hepatocellular carcinoma (HCC) cells . It also inhibits the expression of epithelial-mesenchymal transition (EMT)-related factors .

生化分析

Biochemical Properties

It is known that this compound interacts with several protein kinases, including RAF, VEGFR-2PK30, and PDGFR kinases . These interactions suggest that 4-[4-[[4-Chloro-3-(trifluoromethyl)phenyl]carbamoylamino]phenoxy]-1-oxidopyridin-1-ium-2-carboxamide may play a role in regulating cell signaling pathways.

Cellular Effects

The effects of 4-[4-[[4-Chloro-3-(trifluoromethyl)phenyl]carbamoylamino]phenoxy]-1-oxidopyridin-1-ium-2-carboxamide on cellular processes are complex and multifaceted. This compound has been shown to influence cell function by modulating cell signaling pathways

Molecular Mechanism

The molecular mechanism of action of 4-[4-[[4-Chloro-3-(trifluoromethyl)phenyl]carbamoylamino]phenoxy]-1-oxidopyridin-1-ium-2-carboxamide is not completely understood. It is known that this compound can bind to several protein kinases, potentially leading to changes in gene expression and enzyme activity .

属性

IUPAC Name |

4-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]phenoxy]-1-oxidopyridin-1-ium-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14ClF3N4O4/c21-16-6-3-12(9-15(16)20(22,23)24)27-19(30)26-11-1-4-13(5-2-11)32-14-7-8-28(31)17(10-14)18(25)29/h1-10H,(H2,25,29)(H2,26,27,30) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYTLLTTWWZIYME-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F)OC3=CC(=[N+](C=C3)[O-])C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14ClF3N4O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

583840-04-4 |

Source

|

| Record name | BAY-68-7769 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H2FQP001BP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

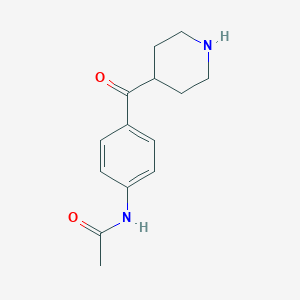

![3-[(1,1-Dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]propanoic acid](/img/structure/B48768.png)

![Ergoline-8-carboxamide,9,10-didehydro-N-[(1S)-2-[(3S,8aS)-hexahydro-1,4-dioxo-3-(phenylmethyl)pyrrolo[1,2-a]pyrazin-2(1H)-yl]-1-methyl-2-oxoethyl]-7-methyl-,(8b)-](/img/structure/B48771.png)